3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-
Overview
Description
“3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-” is a chemical compound with the molecular formula C11H25NO2Si . It is also known by its CAS number 260417-94-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidinol core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom to a methyl group on the 5-position of the pyrrolidinol . The molecular weight is 231.41 g/mol.Scientific Research Applications
Catalysis and Synthesis
One significant area of application involves the use of hybrid catalysts for synthesizing complex organic compounds. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, leverages diversified hybrid catalysts. These include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, highlighting the compound's relevance in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine scaffold, akin to 3-Pyrrolidinol derivatives, serves as a versatile framework for developing novel biologically active compounds. Its utility stems from the possibility to explore the pharmacophore space efficiently due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This has led to the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, showing the compound's potential in drug discovery (Li Petri et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-8-9-6-10(13)7-12-9/h9-10,12-13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWLLFFEIRBIE-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467283 | |
Record name | (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260417-94-5 | |
Record name | (3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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